molecular formula C16H14N2O3S B6417019 N-(6-methoxyquinolin-8-yl)benzenesulfonamide CAS No. 33757-70-9

N-(6-methoxyquinolin-8-yl)benzenesulfonamide

Cat. No.: B6417019
CAS No.: 33757-70-9
M. Wt: 314.4 g/mol
InChI Key: VVUQMKHWBGKBNW-UHFFFAOYSA-N
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Description

N-(6-Methoxyquinolin-8-yl)benzenesulfonamide is a chemical compound with the molecular formula C17H16N2O3S and an average molecular mass of 328.386 g/mol . This compound belongs to a class of N-(quinolin-8-yl)benzenesulfonamides identified as promising small-molecule inhibitors of the NF-κB signal transduction pathway, a primary regulator of immune and inflammatory responses that is also a therapeutic target in certain cancers . Research indicates that this series of compounds can suppress the NF-κB pathway, with potent cell-based assay activities reaching as low as 0.6 µM, and are believed to act within a common region of this pathway, potentially by inhibiting IκBα degradation or preventing TNFα-induced nuclear translocation of NF-κB . The 6-methoxyquinoline moiety is a significant pharmacophore, notably found in established 8-aminoquinoline antimalarial drugs such as primaquine . This structural feature continues to be explored in modern medicinal chemistry, including in the development of novel antiplasmodial hybrids and in the design of quinoline-based benzenesulfonamides investigated as potential carbonic anhydrase inhibitors (CAIs) for cancer research . As such, this compound serves as a valuable chemical scaffold for researchers in chemical biology and drug discovery, particularly for those studying inflammatory diseases, cancer pathways, and parasitic infections. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-21-13-10-12-6-5-9-17-16(12)15(11-13)18-22(19,20)14-7-3-2-4-8-14/h2-11,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUQMKHWBGKBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)benzenesulfonamide typically involves the reaction of 6-methoxyquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(6-methoxyquinolin-8-yl)benzenesulfonamide has been identified as a promising candidate for drug development, particularly in targeting the NF-κB signaling pathway. Research indicates that this compound can suppress NF-κB activation, which is implicated in various inflammatory diseases and cancers. A study reported that compounds within this class exhibited potencies as low as 0.6 µM in cell-based assays, indicating strong biological activity against NF-κB .

Case Study: NF-κB Inhibition

In a high-throughput screening initiative, several N-(quinolin-8-yl)benzenesulfonamides were evaluated for their ability to inhibit NF-κB. The findings revealed that these compounds could significantly down-regulate NF-κB activity, suggesting their potential as therapeutic agents for conditions characterized by chronic inflammation and cancer .

Nanotechnology

The compound has also found applications in nanotechnology, particularly as a ligand for nanoparticles (NPs). When attached to NPs, this compound can modulate local environments around the particles, enhancing their stability and targeting capabilities. This property is critical for developing targeted drug delivery systems and biosensors .

Table 2: Applications in Nanotechnology

ApplicationDescription
Drug DeliveryEnhances targeting capabilities of nanoparticles
BiosensingModulates local ion concentrations for improved detection
CatalysisServes as a local nanoreactor for selective chemical reactions

Cancer Research

The compound's ability to disrupt protein-protein interactions (PPIs) involved in tumor progression makes it a valuable asset in cancer research. Studies have shown that it can inhibit the MTDH-SND1 interaction, which plays a critical role in tumor initiation and development . This inhibition could lead to novel therapeutic strategies against various cancers.

Case Study: Inhibition of Tumor Progression

A recent study highlighted the efficacy of this compound in disrupting MTDH-SND1 interactions, leading to reduced tumor growth in preclinical models. This finding underscores its potential as an anti-cancer agent .

Antidiabetic Research

Research has indicated that derivatives of sulfonaminoquinolines, including this compound, may have applications in managing diabetes. The structural characteristics of these compounds allow them to interact with targets involved in glucose metabolism and insulin signaling pathways .

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the NF-kappaB pathway, which plays a crucial role in regulating immune responses and inflammation . The compound binds to key proteins within this pathway, thereby modulating their activity and downstream effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups: Methoxy (OCH₃) and amino (NH₂) groups enhance electron density, improving metal-binding capabilities (e.g., zinc sensing) .
  • Sulfonamide Modifications : Methylation (e.g., p-toluenesulfonamide in NSC 120213) improves lipophilicity, affecting membrane permeability .

Antiviral Derivatives

Styrylquinoline-sulfonamide hybrids, such as IIIa (), incorporate a styryl moiety and chlorine at position 3. These compounds exhibit moderate HIV integrase (IN) inhibition (IC₅₀ ~10–50 µM), with activity linked to the presence of a free hydroxyl group at position 8 and nitro groups on the sulfonamide benzene ring . In contrast, this compound lacks these substituents, suggesting divergent biological targets.

Zinc Sensors and Fluorescence Probes

Derivatives like NSC 120213 and related 8-hydroxyquinoline sulfonamides are potent zinc sensors due to their ability to chelate metal ions. The methoxy group in this compound may reduce metal affinity compared to hydroxylated analogs but offers greater stability under physiological conditions .

Photoaffinity Labeling Derivatives

Compounds such as N-((6-methoxyquinolin-8-yl)carbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide () incorporate photoreactive diazirine groups.

Key Insights :

  • Pyridine/DMAP Systems: Used for sulfonamide formation in styrylquinoline derivatives but require purification steps (e.g., column chromatography), reducing scalability .
  • Carbodiimide Coupling: Efficient for conjugating quinoline with carboxamide groups, offering higher yields .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methoxy and sulfonamide groups enhance aqueous solubility compared to methylsulfanyl or trifluoromethyl derivatives .
  • Metabolic Stability: The absence of ester or amide linkages in this compound may confer resistance to hydrolysis, unlike acetamide-containing analogs .

Biological Activity

N-(6-methoxyquinolin-8-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Overview of the Compound

This compound belongs to the class of quinoline derivatives, characterized by a quinoline moiety linked to a benzenesulfonamide group. Its chemical structure facilitates interactions with various biological targets, particularly in the context of cancer and inflammatory diseases.

Target Pathways

The primary biological target for this compound is the NFκB signaling pathway . This pathway is crucial in regulating immune response, inflammation, and cell survival. The compound exerts its effects by suppressing this pathway, which can lead to altered gene expression and cellular metabolism.

Mode of Action

The compound's interaction with the NFκB pathway involves:

  • Inhibition of NFκB Activation : Studies have shown that it can inhibit the translocation of NFκB to the nucleus, thereby preventing the transcription of pro-inflammatory cytokines .
  • Cellular Effects : By suppressing NFκB activity, this compound influences various cellular processes, including apoptosis and proliferation .

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Research indicates that it exhibits:

  • Potent Inhibition of Cancer Cell Lines : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and lymphoma. For instance, IC50 values as low as 0.6 µM were observed in cell-based assays targeting NFκB activation .
Cell Line IC50 (µM)
Melanoma (SK-MEL-5)0.65
Lymphoma (OCI-Ly3)0.60
Colon Cancer (HCT-15)1.20

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Broad-Spectrum Activity : It has shown efficacy against various bacterial strains and Plasmodium falciparum, indicating potential as an antimalarial agent due to its quinoline core .

Apoptotic Effects

Studies have indicated that treatment with this compound leads to:

  • Increased Expression of Pro-apoptotic Markers : Notable increases in Bax and active caspase-3 levels were observed, alongside a decrease in Bcl-2 levels, suggesting that the compound promotes apoptosis in cancer cells .

Case Studies

  • Study on NFκB Pathway Inhibition : A high-throughput screening identified this compound as a lead compound capable of inhibiting NFκB activation across different assays. This study highlighted its potential as a therapeutic agent in inflammatory diseases and cancer therapy .
  • Antimicrobial Screening : A series of derivatives based on this compound was synthesized and tested for antibacterial activity against multiple strains, confirming its broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(6-methoxyquinolin-8-yl)benzenesulfonamide?

  • Methodology : The compound can be synthesized via condensation of 6-methoxy-8-aminoquinoline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification typically involves recrystallization from ethanol or column chromatography. Derivatives may introduce substituents via Suzuki coupling or nucleophilic aromatic substitution, as demonstrated in 8-hydroxyquinoline-based zinc sensors .
  • Key Considerations : Monitor reaction progress via TLC, and confirm purity using HPLC (>95%).

Q. How should researchers characterize the structural identity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide linkage and methoxy/quinoline proton environments.
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular mass (e.g., [M+H]+^+ at m/z 341.1).
  • X-ray Crystallography : Resolve crystal structure in monoclinic space groups (e.g., P21_1/c) with SHELXL refinement .

Q. What initial biological screening approaches are suitable for this compound?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution).
  • Zinc Sensing : Fluorescence titration with Zn2+^{2+} in buffered solutions (λex_{ex} = 360 nm, λem_{em} = 480 nm), referencing Pearce et al. (2001) .

Advanced Research Questions

Q. How can fluorescence properties be optimized for zinc sensing applications?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the benzenesulfonamide moiety to enhance binding affinity.
  • Compare quantum yields and Stokes shifts across derivatives using time-resolved fluorescence spectroscopy .
    • Data Interpretation : Use Stern-Volmer plots to quantify quenching effects from competing metal ions.

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodology :

  • Purity Analysis : Validate compound integrity via 1H^1H-NMR and LC-MS to rule out degradation.
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5), temperature, and cell viability controls.
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values .

Q. What strategies are effective for studying NLRP3 inflammasome inhibition?

  • Methodology :

  • Cellular Assays : Measure IL-1β release in THP-1 macrophages via ELISA after LPS/ATP priming.
  • Mechanistic Studies : Use co-immunoprecipitation to assess NLRP3-ASC interaction disruption, as described in patent EP 3 888 749 A1 .

Q. How should crystallographic data be refined using SHELXL?

  • Methodology :

  • Data Collection : Collect high-resolution (<1.2 Å) X-ray data at synchrotron facilities.
  • Refinement : Apply anisotropic displacement parameters and resolve disordered solvent molecules via PART instructions. Validate with Rfree_{free} < 0.20 .

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